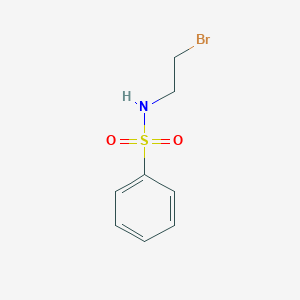

n-(2-Bromoethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-bromoethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSWKYUFZYFBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298251 | |

| Record name | n-(2-bromoethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6453-88-9 | |

| Record name | Benzenesulfonamide, N-(2-bromoethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6453-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 121997 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006453889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC121997 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-bromoethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-bromoethyl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Pathways of N 2 Bromoethyl Benzenesulfonamide

Nucleophilic Displacement Reactions at the Bromoethyl Moiety

The primary reaction pathway for N-(2-Bromoethyl)benzenesulfonamide involves the substitution of the bromide, a good leaving group, by various nucleophiles. The electron-withdrawing nature of the adjacent benzenesulfonyl group enhances the electrophilicity of the carbon atom bonded to the bromine, facilitating these reactions. These transformations can occur via both intramolecular and intermolecular pathways.

Intramolecular Cyclization Cascades and Heterocyclic Annulation Reactions

A key reactive pathway for this compound is its propensity to undergo intramolecular cyclization. In the presence of a base, the sulfonamide nitrogen can be deprotonated, creating a potent internal nucleophile. This nucleophile can then attack the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction, leading to the formation of a three-membered N-benzenesulfonylaziridine ring. This process is analogous to the well-established Wenker synthesis of aziridines from 2-aminoalcohols. baranlab.orgwikipedia.org

The formation of these strained aziridine (B145994) rings is a powerful tool in synthesis, as they can be isolated or used as reactive intermediates for further transformations. The cyclization is often efficient, driven by the formation of a stable heterocyclic system. Similar intramolecular cyclizations are observed in related N-(2-haloethyl) compounds, such as N-phenyl-N'-(2-chloroethyl)ureas, which cyclize to form N-phenyl-4,5-dihydrooxazol-2-amines. youtube.com

In some cases, radical-mediated cyclizations can also occur. For instance, analogous α-halomethylsulfonamides can undergo intramolecular cyclization via α-sulfonamidyl radicals to form five-membered sultams, indicating another potential cyclization pathway under radical conditions. libretexts.org

Intermolecular Nucleophilic Additions with Various Heteroatom Nucleophiles (e.g., amines)

This compound readily reacts with a wide array of external nucleophiles in intermolecular substitution reactions. Due to the primary nature of the alkyl halide, these reactions typically proceed through an SN2 mechanism. libretexts.orgyoutube.com A variety of heteroatom nucleophiles can be employed to displace the bromide and form new carbon-heteroatom bonds.

Common nucleophiles include:

Amines: Primary and secondary amines react to yield the corresponding N,N'-disubstituted ethylenediamine (B42938) derivatives.

Thiols: Thiolates are excellent nucleophiles and react to form thioethers.

Alkoxides: Alkoxides react to produce the corresponding ether derivatives.

Azides: Sodium azide (B81097) can be used to introduce the azido (B1232118) group, which is a precursor to amines via reduction.

The table below illustrates the expected products from the reaction of this compound with various heteroatom nucleophiles.

| Nucleophile (Nu-H) | Reagent | Product |

| Ammonia | NH₃ | N-(2-Aminoethyl)benzenesulfonamide |

| Diethylamine | (CH₃CH₂)₂NH | N-(2-(Diethylamino)ethyl)benzenesulfonamide |

| Sodium Methoxide | NaOCH₃ | N-(2-Methoxyethyl)benzenesulfonamide |

| Sodium Thiophenolate | NaSPh | N-(2-(Phenylthio)ethyl)benzenesulfonamide |

| Sodium Azide | NaN₃ | N-(2-Azidoethyl)benzenesulfonamide |

Stereochemical and Regiochemical Control in Substitution Processes

Given that the nucleophilic substitutions at the bromoethyl moiety predominantly follow an SN2 mechanism, they are characterized by specific stereochemical and regiochemical outcomes.

Stereochemistry: The SN2 reaction proceeds with an inversion of configuration at the electrophilic carbon center. If the starting material were chiral at the carbon bearing the bromine, the product would have the opposite stereochemistry. However, since this compound is achiral, this aspect is most relevant when considering reactions of chiral analogues.

Regiochemistry: The substitution reaction is highly regioselective. Nucleophilic attack occurs exclusively at the primary carbon atom attached to the bromine. The alternative, a reaction at the carbon adjacent to the sulfonamide nitrogen, is not observed due to the lack of a suitable leaving group on that carbon. The primary nature of the electrophilic carbon makes it sterically accessible for the SN2 pathway.

Elimination Reactions Leading to Unsaturated Benzenesulfonamide (B165840) Derivatives

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to yield N-vinylbenzenesulfonamide. This reaction competes with the SN2 substitution pathway.

Mechanistic Insights into Olefin Formation

The formation of the olefin, N-vinylbenzenesulfonamide, proceeds via a bimolecular elimination (E2) mechanism. This is a concerted, one-step process where the base abstracts a proton from the carbon atom adjacent to the sulfonamide group (the β-carbon), while simultaneously, the carbon-bromine bond breaks and the double bond is formed.

The key requirements for the E2 mechanism are:

A strong base to abstract the relatively acidic β-proton. The electron-withdrawing effect of the benzenesulfonyl group increases the acidity of this proton, facilitating its removal.

An anti-periplanar arrangement of the proton being abstracted and the bromine leaving group. This conformational requirement allows for the smooth overlap of orbitals in the transition state to form the new π-bond.

Factors Influencing Elimination Pathways

The competition between SN2 and E2 reactions is governed by several factors. By carefully selecting the reaction conditions, one pathway can be favored over the other. libretexts.orgyoutube.com

Base/Nucleophile Strength and Steric Hindrance: Strong, sterically hindered bases, such as potassium tert-butoxide, favor the E2 pathway. Their bulkiness makes it difficult for them to act as nucleophiles and attack the electrophilic carbon (SN2), so they preferentially act as bases, abstracting a proton from the sterically more accessible β-carbon. In contrast, good nucleophiles that are weak bases (e.g., iodide, acetate) favor the SN2 reaction. youtube.com

Substrate Structure: As a primary halide, this compound is susceptible to both SN2 and E2 reactions.

Temperature: Higher reaction temperatures generally favor elimination over substitution. youtube.com Elimination reactions have a higher activation energy than substitution reactions and benefit more from increased thermal energy.

The following table summarizes how reaction conditions can be tailored to favor either substitution or elimination.

| Desired Reaction | Favored By | Example Reagent |

| Substitution (SN2) | Good nucleophile, weak base | Sodium Azide (NaN₃) |

| Elimination (E2) | Strong, sterically hindered base | Potassium tert-butoxide (t-BuOK) |

| Elimination (E2) | High temperature | Heat |

Organometallic Intermediates and Cross-Coupling Methodologies

The presence of a bromoethyl group in this compound provides a reactive handle for the formation of organometallic reagents, which are pivotal for constructing complex molecular architectures through cross-coupling reactions.

Formation of Organometallic Reagents from the Bromoethyl Group

The carbon-bromine bond in this compound is inherently polarized, with the carbon atom being electrophilic due to the electron-withdrawing nature of the bromine atom. A common strategy to reverse this polarity, a concept known as "umpolung," is the formation of an organometallic reagent. youtube.com

The most common example is the preparation of a Grignard reagent. By treating this compound with magnesium metal in an ethereal solvent, the magnesium inserts itself between the carbon and bromine atoms. youtube.com This insertion fundamentally changes the electronic nature of the carbon atom, transforming it from an electrophile into a potent nucleophile. youtube.com The resulting organomagnesium compound, a Grignar reagent, is a powerful tool in organic synthesis. alevelchemistry.co.uk

Reaction Scheme: Formation of Grignard Reagent

C₆H₅SO₂NHCH₂CH₂Br + Mg → C₆H₅SO₂NHCH₂CH₂MgBr

This transformation effectively creates a carbanion equivalent that is poised for reaction with a wide array of electrophiles.

Utility in Carbon-Carbon Bond Forming Reactions

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, enabling the assembly of simple building blocks into complex molecular structures for pharmaceuticals and materials science. sigmaaldrich.com Organometallic reagents derived from this compound are highly effective for this purpose.

The nucleophilic carbon of the Grignard reagent readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. alevelchemistry.co.ukorganic-chemistry.org This reaction, a nucleophilic addition, results in the formation of a new C-C single bond and, after an aqueous workup, yields a secondary or tertiary alcohol, respectively. This method provides a reliable pathway to extend the carbon chain and introduce new functional groups. organic-chemistry.org

Below is a table illustrating the potential C-C bond-forming reactions of the Grignard reagent derived from this compound with various electrophiles.

| Electrophile | Reagent: C₆H₅SO₂NHCH₂CH₂MgBr | Product after Workup | Product Class |

| Formaldehyde (CH₂O) | Nucleophilic Addition | C₆H₅SO₂NHCH₂CH₂CH₂OH | Primary Alcohol |

| Acetaldehyde (CH₃CHO) | Nucleophilic Addition | C₆H₅SO₂NHCH₂CH₂CH(OH)CH₃ | Secondary Alcohol |

| Acetone ((CH₃)₂CO) | Nucleophilic Addition | C₆H₅SO₂NHCH₂CH₂C(OH)(CH₃)₂ | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Carboxylation | C₆H₅SO₂NHCH₂CH₂COOH | Carboxylic Acid |

This table presents hypothetical reaction products based on established principles of Grignard reagent reactivity.

Radical-Mediated Transformations and Electron Transfer Processes

Beyond ionic pathways, the bromoethyl moiety of this compound can be activated to undergo radical reactions. These processes, often initiated by light, provide alternative and powerful methods for bond formation.

Generation and Reactivity of Alkyl Radicals

Alkyl radicals are highly reactive intermediates that are central to many synthetic transformations. iu.edu For this compound, the primary alkyl radical can be generated through the homolytic cleavage of the carbon-bromine bond. iu.edu This process can be initiated using radical initiators or, more recently, through photoredox catalysis under mild conditions. iu.edu

Once formed, the N-(phenylsulfonyl)ethyl radical is a versatile intermediate. As a neutral, odd-electron species, it can participate in a variety of reactions, including:

Addition to Alkenes: The radical can add across the double bond of an alkene, creating a new C-C bond and a new radical species, which can be further functionalized. This is a key step in radical-mediated polymerization and intermolecular functionalization reactions. rsc.org

Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of N-ethylbenzenesulfonamide.

Coupling Reactions: It can couple with other radical species or participate in transition metal-catalyzed cross-coupling cycles.

The reactivity of the generated radical allows for the construction of complex molecules that might be challenging to access through traditional ionic chemistry. rsc.org

Photoredox Catalysis in Bromoethyl Sulfonamide Chemistry

Photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions using visible light. iu.edunih.gov This methodology is well-suited for activating the C-Br bond in this compound.

The general mechanism involves a photocatalyst (PC) that, upon absorbing a photon of light, becomes electronically excited (PC*). nih.gov This excited state is a potent single-electron donor or acceptor. In a reductive quenching cycle, the excited photocatalyst can donate an electron to the bromoethyl sulfonamide. This single-electron transfer (SET) event leads to the fragmentation of the C-Br bond, generating the desired alkyl radical and a bromide anion.

Generalized Photoredox Catalytic Cycle:

Excitation: Photocatalyst (PC) + hν (light) → PC*

Single Electron Transfer (SET): PC* + C₆H₅SO₂NHCH₂CH₂Br → PC⁺ + [C₆H₅SO₂NHCH₂CH₂Br]⁻•

Fragmentation: [C₆H₅SO₂NHCH₂CH₂Br]⁻• → •CH₂CH₂NHSO₂C₆H₅ + Br⁻

Reaction: The alkyl radical reacts with a substrate (e.g., an alkene).

Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is reduced back to its ground state by a sacrificial electron donor in the system, completing the catalytic cycle.

This approach avoids the use of harsh reagents and high temperatures, making it a more sustainable and functional-group-tolerant method for radical generation. iu.edu The application of photoredox catalysis opens up new avenues for the utilization of this compound in complex molecule synthesis. rsc.org

| Component | Role in the Catalytic System | Example |

| Substrate | Alkyl Radical Precursor | This compound |

| Photocatalyst | Absorbs light and facilitates electron transfer | Iridium or Ruthenium complexes, Organic Dyes |

| Light Source | Excites the photocatalyst | Blue or Green LED |

| Solvent | Dissolves reactants | Acetonitrile, DMF |

| Additive/Sacrificial Agent | Regenerates the catalyst | A tertiary amine (e.g., Hantzsch ester) |

This table outlines the typical components required for a photoredox-catalyzed reaction involving an alkyl bromide.

Design, Synthesis, and Structural Diversification of N 2 Bromoethyl Benzenesulfonamide Derivatives

Strategies for N-Alkylation and N-Arylation

The nitrogen atom of the sulfonamide group in N-(2-Bromoethyl)benzenesulfonamide serves as a versatile handle for introducing diverse substituents. N-alkylation and N-arylation reactions are fundamental strategies to expand the chemical space around this core structure. These modifications can significantly impact the molecule's conformation, lipophilicity, and interactions with biological targets.

Introduction of Varied Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups at the sulfonamide nitrogen can be achieved through various synthetic methodologies. N-alkylation can be performed using alkyl halides, while N-arylation often employs arylboronic acids or aryl halides under transition metal catalysis.

For instance, the N-alkylation of a related 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene has been successfully demonstrated, yielding an N-pentenyl sulfonamide. acs.org This highlights the feasibility of introducing unsaturated alkyl chains, which can serve as precursors for further chemical transformations. Similarly, light-induced arylation and alkylation of N-sulfonylhydrazones with aryl or alkylboronic acids provide a modern and efficient route to diarylmethanes and related structures. rsc.org

The choice of reagents and reaction conditions is crucial for achieving the desired substitution pattern. For example, copper(I) oxide has been shown to be an effective catalyst for the N-arylation of azoles with arylboronic acids at room temperature without the need for a base. organic-chemistry.org Palladium-catalyzed reactions are also widely employed for C-N bond formation, enabling the coupling of a broad range of aryl and heteroaryl halides with the sulfonamide nitrogen. organic-chemistry.orgnih.gov

Table 1: Examples of N-Alkylation and N-Arylation Reactions on Sulfonamide Scaffolds

| Starting Material | Reagent | Catalyst/Conditions | Product Type |

| 2-Azidobenzenesulfonamide | 5-Bromopent-1-ene | Not specified | N-Pentenyl sulfonamide acs.org |

| N-Sulfonylhydrazone | Aryl/Alkylboronic acid | Cs2CO3, light | Diaryl/Arylalkylmethane rsc.org |

| Azole | Arylboronic acid | Copper(I) oxide, methanol, RT | N-Arylazole organic-chemistry.org |

| Imidazole (B134444) | Aryl iodide/bromide | Copper catalyst | N-Arylimidazole organic-chemistry.org |

Influence of Steric and Electronic Factors on Derivatization

The success and outcome of N-alkylation and N-arylation reactions are significantly influenced by both steric and electronic factors. Steric hindrance around the sulfonamide nitrogen can impede the approach of bulky alkylating or arylating agents. The electronic nature of both the benzenesulfonamide (B165840) core and the incoming substituent also plays a critical role.

Electron-donating groups on the benzenesulfonamide ring can increase the nucleophilicity of the sulfonamide nitrogen, potentially facilitating the reaction. Conversely, electron-withdrawing groups can decrease its reactivity. The electronic properties of the arylating agent are also important. For example, in palladium-catalyzed meta-C–H arylation of benzylsulfonamide, the reaction demonstrates broad substrate scope and functional group tolerance, indicating that a variety of electronically diverse aryl iodides can be successfully coupled. nih.gov

Functionalization of the Benzenesulfonamide Aromatic Ring

Modification of the benzenesulfonamide aromatic ring is another crucial strategy for structural diversification. Introducing substituents onto this ring can modulate the electronic properties of the entire molecule, influencing its acidity, reactivity, and biological activity.

Halogenation and Nitro-Substitution Reactions

Electrophilic aromatic substitution reactions are commonly employed to introduce functional groups onto the benzene (B151609) ring of benzenesulfonamides. Halogenation, such as bromination or chlorination, can be achieved using appropriate halogenating agents and catalysts.

Nitration of the aromatic ring is another key functionalization reaction. Treatment with nitric acid in the presence of a strong acid like sulfuric acid generates the nitronium ion (NO2+), which is a potent electrophile. masterorganicchemistry.com A practical method for the tandem nitration and halogenation of N-phenylbenzenesulfonamide has been developed to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. rsc.org This process utilizes metal nitrates like Cu(NO3)2·3H2O or Fe(NO3)3·9H2O as nitrating reagents. rsc.org

Incorporation of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the benzenesulfonamide ring is a powerful tool for fine-tuning the molecule's properties. youtube.com EDGs, such as methoxy (B1213986) (-OCH3) or alkyl groups, increase the electron density of the aromatic ring and can make the sulfonamide a weaker acid. vu.nlnih.gov In contrast, EWGs, such as nitro (-NO2) or trifluoromethyl (-CF3) groups, decrease the electron density, leading to a stronger acidic character of the sulfonamide. vu.nlnih.gov

The Hammett sigma values are often used to quantify the electronic effect of these substituents. A linear correlation has been observed between the pKa values of para-substituted 2,6-diarylbenzenesulfonamides and the Hammett sigma values, confirming that EDGs lead to weaker acids and EWGs result in stronger acids. vu.nl This modulation of acidity can be critical for the molecule's interaction with biological targets.

Table 2: Effect of Substituents on the Acidity of Benzenesulfonamides

| Substituent Type | Example | Effect on Electron Density | Effect on Acidity |

| Electron-Donating Group (EDG) | -OCH3 | Increases | Weaker Acid vu.nl |

| Electron-Withdrawing Group (EWG) | -NO2 | Decreases | Stronger Acid vu.nl |

| Electron-Withdrawing Group (EWG) | -CF3 | Decreases | Stronger Acid vu.nl |

Hybridization with Other Pharmacologically Relevant Scaffolds

Molecular hybridization is a contemporary strategy in drug design that involves covalently linking two or more pharmacologically active scaffolds to create a single hybrid molecule. dergipark.org.trnih.govmdpi.com This approach aims to produce compounds with improved or multi-target activity. The this compound core can be strategically combined with other pharmacophores to generate novel hybrid molecules with potentially enhanced therapeutic profiles.

For example, sulfonamide moieties have been hybridized with benzothiazole (B30560) scaffolds, which are known for a wide range of biological activities. dergipark.org.tr Similarly, the synthesis of hybrid molecules containing both a sulfonamide and an amide group has been reported. dergipark.org.tr The rationale behind this approach is that the resulting hybrid may exhibit a synergistic effect or a broader spectrum of activity compared to the individual components. The design of such hybrids often involves linking the this compound unit to another scaffold through a flexible or rigid linker, allowing for optimal interaction with multiple biological targets.

Coupling with Heterocyclic Systems (e.g., coumarin (B35378), indazole, thiadiazole)

The presence of the electrophilic bromoethyl group in this compound makes it an excellent reagent for the alkylation of nucleophilic sites present in many heterocyclic systems. This reaction is a cornerstone for creating hybrid molecules that combine the structural features of both the benzenesulfonamide and the heterocycle, often leading to compounds with enhanced biological activities or specific physicochemical properties.

Coumarin Derivatives:

Coumarins are a significant class of heterocyclic compounds widely found in nature. The coumarin nucleus can be functionalized to introduce nucleophilic groups, such as hydroxyl or thiol moieties, which can then be coupled with this compound. For instance, the synthesis of coumarin-benzenesulfonamide conjugates can be achieved through the alkylation of a mercapto-coumarin derivative. This approach leads to the formation of a thioether linkage, creating a flexible bridge between the two ring systems. While direct synthesis starting from this compound is a plausible strategy, many reported syntheses achieve similar structures by reacting a coumarin derivative with a benzenesulfonyl chloride. researchgate.netnih.gov For example, 3-(bromoacetyl)coumarin (B1271225) can be reacted with a thiazole (B1198619) derivative which is then treated with a benzenesulfonyl chloride to yield complex coumarin-sulfonamide hybrids. nih.gov

Table 1: Examples of Synthesized Coumarin-Sulfonamide Derivatives

| Derivative Class | Synthetic Strategy | Resulting Linkage |

| Thiazole-based coumarin sulfonamides | Reaction of 2-amino coumarin thiazolyl derivatives with benzenesulfonyl chloride. nih.gov | Sulfonamide |

| Coumarin-benzenesulfonamide hybrids | Alkylation of 7-mercapto-4-methylcoumarin (B161817) with a chloroethyl-thiadiazole derivative. researchgate.net | Thioether |

| Substituted coumarin sulfonamides | Cyclization of malonic acid-based mono phenol (B47542) esters followed by reaction with sulfonamide precursors. nih.gov | Varied |

Indazole Derivatives:

Indazole derivatives are known for their wide range of biological activities. The indazole ring contains two nitrogen atoms, both of which are potential sites for alkylation. The reaction of this compound with an indazole can lead to the formation of N-1 or N-2 alkylated regioisomers. The regioselectivity of this alkylation is often a challenge in the synthesis of indazole derivatives and can be influenced by reaction conditions and the substitution pattern on the indazole ring. researchgate.net Synthetic routes to indazole-benzenesulfonamide structures often involve the reaction of an amino-indazole with a benzenesulfonyl chloride or the cyclization of a pre-functionalized benzenesulfonamide. researchgate.netnih.gov For example, a series of N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) benzenesulfonamide derivatives were synthesized by reacting the corresponding indazole amine with various aryl sulfonyl chlorides. researchgate.net

Table 2: Synthetic Approaches to Indazole-Benzenesulfonamide Scaffolds

| Precursors | Reaction Type | Key Feature | Reference |

| Polymer-supported N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides | Base-catalyzed tandem C-C and N-N bond formation | Solid-phase synthesis of 2H-indazoles | nih.gov |

| 1-(2-halopyrimidin-4-yl)-5-nitro-1H-indazole | Reduction followed by reaction with aryl sulfonyl chlorides | Synthesis of N-(Indazol-5-yl) benzenesulfonamides | researchgate.net |

| 2-bromobenzaldehydes, primary amines, sodium azide (B81097) | Copper-catalyzed three-component reaction | One-pot synthesis of 2H-indazoles | organic-chemistry.org |

Thiadiazole Derivatives:

The 1,3,4-thiadiazole (B1197879) ring is another important heterocycle in medicinal chemistry. Thiadiazole derivatives can be functionalized with amino or thiol groups, providing nucleophilic centers for reaction with this compound. The S-alkylation of a 1,3,4-thiadiazole-2-thiol (B7761032) or N-alkylation of a 2-amino-1,3,4-thiadiazole (B1665364) with this compound would yield thiadiazole-benzenesulfonamide conjugates. nih.gov Research has shown the synthesis of novel benzene sulfonamide pyrazole (B372694) linked researchgate.netnih.govnih.govtriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazole derivatives, highlighting the modular nature of synthesizing complex molecules containing the benzenesulfonamide and thiadiazole moieties. asianpubs.org The synthesis of 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives often involves the reaction of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various reagents. researchgate.net

Table 3: Examples of Thiadiazole-Sulfonamide Synthesis

| Derivative Type | Synthetic Method | Starting Materials | Reference |

| Triazolo-thiadiazole derivatives | Reaction with substituted benzoic acids in POCl3 | Benzene sulfonamide pyrazole with an amino-mercapto-triazole moiety | asianpubs.org |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides | Alkylation of thioxoacetamide derivatives | Thioxoacetamide derivatives and halo compounds | nih.gov |

| N-aryl-thiadiazole derivatives | Condensation and cyclization reactions | Benzoic acids and thiosemicarbazide | ijpcbs.com |

Creation of Complex Molecular Architectures for Research

The utility of this compound extends beyond simple coupling reactions. It serves as a key intermediate for the construction of more complex and sophisticated molecular architectures intended for various research applications, including drug discovery and materials science.

The reactive nature of the bromoethyl group allows for its incorporation into larger, multi-component structures through sequential reactions. For example, it can be used to link a benzenesulfonamide group to a pre-existing molecular scaffold, thereby introducing properties associated with sulfonamides, such as the ability to act as enzyme inhibitors.

One area of application is in the development of ligands for catalysis. The benzenesulfonamide moiety can be incorporated into larger ligand frameworks, such as those based on benzimidazoles. For instance, novel benzimidazole (B57391) salts bearing an N-phthalimidoethyl group have been synthesized from N-(2-bromoethyl)phthalimide, a compound structurally related to this compound. researchgate.net These salts have been used to generate catalysts for various cross-coupling reactions. A similar strategy could employ this compound to create ligands with potentially different electronic and steric properties.

Biological and Mechanistic Investigations of N 2 Bromoethyl Benzenesulfonamide Derivatives

Function as Intermediates in the Synthesis of Bioactive Agents

The chemical reactivity of the bromoethyl group, coupled with the inherent biological potential of the benzenesulfonamide (B165840) core, makes N-(2-bromoethyl)benzenesulfonamide and its analogues valuable starting points for constructing more complex molecules with therapeutic promise.

The benzenesulfonamide nucleus is an attractive scaffold for the development of novel antimicrobial agents. nih.gov Researchers have utilized this core structure to design and synthesize compounds aimed at combating multidrug-resistant pathogens.

In one study, a series of benzenesulfonamide-bearing functionalized imidazole (B134444) derivatives were synthesized and evaluated for their activity against multidrug-resistant Mycobacterium abscessus complex strains. nih.gov These compounds demonstrated structure-dependent antimicrobial activity, with some showing little effect against Gram-positive and Gram-negative bacteria, suggesting a degree of mycobacteria-directed activity. nih.gov Specifically, an imidazole-bearing 4-F substituent and S-methyl group demonstrated good antimicrobial activity against M. abscessus complex, as well as M. bovis BCG and M. tuberculosis H37Ra. nih.gov This highlights the potential of using benzenesulfonamide derivatives as a foundation for developing new antimycobacterial agents. nih.gov

Furthermore, another research effort focused on optimizing a 4-substituted benzenesulfonamide scaffold to reverse antibiotic tolerance in Acinetobacter baumannii. nih.gov This pathogen can develop adaptive efflux, leading to drug tolerance even in strains that would otherwise be susceptible. nih.gov A sulfonamide-containing scaffold molecule was identified that could reverse this serum-associated antibiotic tolerance, demonstrating the utility of this chemical class in developing adjuvants to enhance the efficacy of existing antibiotics. nih.gov

This compound and related structures serve as key precursors in the synthesis of molecules designed to interact with specific biological targets like enzymes and receptors. The synthesis often involves the reaction of a primary sulfonamide with various alkyl or aryl halides to produce N-substituted derivatives. nih.gov

For instance, N-(4,5-dibromo-2-ethoxyphenyl) benzenesulfonamide was treated with different alkyl halides, including 1,2-dibromoethane, to produce a library of N-substituted sulfonamides, which were then screened for enzyme inhibitory activity. nih.gov This synthetic strategy underscores the role of these compounds as intermediates.

In the realm of receptor ligands, a novel series of benzenesulfonamide derivatives were designed and synthesized to act as selective antagonists for the Angiotensin II type 2 (AT2) receptor. nih.gov The AT2 receptor is implicated in various pathological conditions, and its modulation is a therapeutic target. nih.gov The study successfully developed compounds with a benzenesulfonamide scaffold that exhibited moderate selectivity and affinity for the AT2 receptor, with some derivatives acting as antagonists and one showing agonist activity. nih.gov This work illustrates how the benzenesulfonamide framework can be used as a starting point for creating receptor-selective ligands. nih.gov

Modulatory Effects on Enzyme Systems (In vitro/mechanistic focus)

Derivatives of this compound have been directly investigated for their ability to inhibit various enzymes. These studies provide insight into the structure-activity relationships that govern their potency and selectivity.

The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for treating Alzheimer's disease. nih.gov While AChE is the main target, BChE activity increases as the disease progresses, making its inhibition also beneficial. nih.govresearchgate.net Several studies have evaluated benzenesulfonamide derivatives as cholinesterase inhibitors.

In one study, N-substituted derivatives of brominated 2-phenitidine were synthesized. nih.gov Among these, N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (compound 6d) was identified as a good inhibitor of BChE with an IC₅₀ value of 45.31 ± 0.17 µM. nih.gov Another derivative, N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (compound 6k), also showed notable BChE inhibition with an IC₅₀ of 42.21 ± 0.25 µM. nih.gov

Another investigation focused on N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives. mdpi.com The introduction of a sulfonamide moiety to the initial compound, 2-amino-5-bromoacetophenone, improved activity against AChE but reduced it against BChE. mdpi.com However, further modification by adding a styryl group significantly enhanced the inhibitory effect against both enzymes. mdpi.com The derivative with a 4-methoxystyryl group (compound 3a ) showed IC₅₀ values of 4.3 ± 0.23 µM for AChE and 5.6 ± 0.24 µM for BChE. mdpi.com

A separate series of 4-phthalimidobenzenesulfonamide derivatives were found to be selective AChE inhibitors. nih.gov The most potent compound against AChE (compound 7 ) did not show any inhibition of BChE, highlighting the potential for achieving enzyme selectivity through structural modifications. nih.gov

Table 1: Cholinesterase Inhibition by Benzenesulfonamide Derivatives

| Compound Name | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide | BChE | 45.31 ± 0.17 | nih.gov |

| N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide | BChE | 42.21 ± 0.25 | nih.gov |

| 5-(4-methoxystyryl)-2-(p-tolylsulfonamido)acetophenone (3a) | AChE | 4.3 ± 0.23 | mdpi.com |

| 5-(4-methoxystyryl)-2-(p-tolylsulfonamido)acetophenone (3a) | BChE | 5.6 ± 0.24 | mdpi.com |

| 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone (3b) | AChE | 6.2 ± 0.21 | mdpi.com |

Lipoxygenases (LOX) are enzymes involved in the inflammatory pathway. The same study that identified cholinesterase inhibitors also screened the synthesized N-substituted sulfonamides against lipoxygenase. nih.gov It was noted that a few of the derivatives were also active against LOX, although specific inhibitory data for the N-(2-bromoethyl) derivative was not detailed in the abstract. nih.gov This suggests a broader inhibitory profile for this class of compounds, extending to enzymes involved in inflammation.

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Certain isoforms, such as hCA IX and XII, are associated with tumors, making them targets for anticancer drug design. nih.govdrugbank.com Benzenesulfonamides are a well-established class of CA inhibitors. nih.govnih.gov

Research has explored benzenesulfonamide derivatives as inhibitors of CAs from the pathogen Vibrio cholerae (VchCAs). nih.govresearchgate.net A large library of para- and meta-benzenesulfonamides showed strong inhibition against VchαCA, with one cyclic urea (B33335) derivative achieving a nanomolar inhibition constant (K_I = 4.7 nM) and high selectivity over human isoforms. nih.govresearchgate.net

Another study synthesized a series of benzenesulfonamides using click chemistry and evaluated them against human CA isoforms. nih.gov These compounds were found to be medium potency inhibitors of the cytosolic isoforms hCA I and II, but were highly potent, low nanomolar to subnanomolar inhibitors of the tumor-associated isoforms hCA IX and XII. nih.gov For instance, inhibition constants against hCA IX ranged from 1.5 to 38.9 nM, and against hCA XII from 0.8 to 12.4 nM. nih.gov

Hypoxia-activated prodrugs of benzenesulfonamide CA inhibitors have also been developed. mdpi.com One derivative (compound 2b ) strongly inhibited hCA I, II, and IX with K_I values of 2.3 nM, 2.7 nM, and 7.8 nM, respectively. mdpi.com This research demonstrates the adaptability of the benzenesulfonamide scaffold for creating potent and, in some cases, isoform-selective CA inhibitors. mdpi.com

Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

| Compound Class/Series | Target Isoform | Inhibition Range (K_I) | Source |

|---|---|---|---|

| Click-chemistry derived sulfonamides | hCA IX | 1.5 - 38.9 nM | nih.gov |

| Click-chemistry derived sulfonamides | hCA XII | 0.8 - 12.4 nM | nih.gov |

| Hypoxia-activated prodrug (compound 2b) | hCA I | 2.3 nM | mdpi.com |

| Hypoxia-activated prodrug (compound 2b) | hCA II | 2.7 nM | mdpi.com |

| Hypoxia-activated prodrug (compound 2b) | hCA IX | 7.8 nM | mdpi.com |

Receptor Tyrosine Kinases (e.g., VEGFR-2) Inhibition

Derivatives of benzenesulfonamide have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels. The sulfonamide moiety, in particular, has been shown to contribute to this inhibitory activity. nih.gov

In the quest for more effective anti-cancer agents, researchers have synthesized and evaluated various benzenesulfonamide derivatives for their ability to inhibit VEGFR-2. For instance, a series of new benzo[g]quinazolin derivatives bearing a benzenesulfonamide moiety were synthesized and tested for their cytotoxic activity against the MCF-7 breast cancer cell line and their inhibitory effect on VEGFR-2. nih.gov Several of these compounds demonstrated excellent VEGFR-2 inhibitory activity, with IC50 values ranging from 0.64 to 1.04 µM. nih.gov The most potent of these, compound 9, was further investigated and found to induce apoptosis by increasing the levels of caspase-3 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein BCl2. nih.gov This compound also caused cell cycle arrest at the G2/M phase. nih.gov

Molecular docking studies have been employed to understand the binding interactions of these compounds within the active site of the VEGFR-2 enzyme. nih.gov These studies, along with structure-activity relationship (SAR) analyses, have revealed that certain structural features, such as the presence of a fluoro group at specific positions on the phenyl ring, can lead to potent anti-VEGFR-2 activity. nih.gov

The development of multifunctional drugs that target multiple pathways is a promising strategy to enhance efficacy and minimize side effects. consensus.app In this context, some sulfonamide derivatives have been found to exhibit dual inhibitory activity against both VEGFR-2 and carbonic anhydrase. consensus.app The inhibition of VEGFR-2 by these compounds represents a critical strategy for developing new drugs to combat angiogenesis-dependent cancers. consensus.app

| Compound Type | Target | Activity | Key Findings |

| Benzo[g]quinazolin-benzenesulfonamide hybrids | VEGFR-2 | IC50 = 0.64–1.04 µM | Induce apoptosis, cause G2/M cell cycle arrest. nih.gov |

| Quinazoline-benzenesulfonamide hybrids | VEGFR-2 | Potent % inhibition (82.55–90.09%) | IC50 values as low as 0.48 µM. nih.gov |

| Pyridine-benzenesulfonamide hybrids | VEGFR-2 | IC50 = 3.62 µM | More potent than the reference drug sorafenib. nih.gov |

Interactions with Ion Channels and Neuroreceptors (In vitro/mechanistic focus)

Sodium Channel Subtype Modulation (e.g., NaV1.6)

Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of nerve impulses. nih.gov The NaV1.6 isoform, encoded by the SCN8A gene, is highly expressed in the nervous system and plays a significant role in neuronal excitability. nih.gov Alterations in NaV1.6 function can have profound effects on neuronal input-output properties in both normal and pathological states. nih.gov

Recent studies have focused on developing small molecule inhibitors that can selectively target different NaV channel isoforms. This selectivity is important because different isoforms have distinct roles in the central nervous system. For example, NaV1.1 is predominantly found in inhibitory interneurons, while NaV1.2 and NaV1.6 are highly expressed in the axon initial segments of excitatory neurons. aesnet.org

Researchers have identified compounds that exhibit differential inhibition of NaV1.1, NaV1.2, and NaV1.6. For instance, one compound was found to be a potent inhibitor of NaV1.6 and NaV1.2, while another was relatively selective for NaV1.1. biorxiv.org This selectivity allows for the investigation of the specific roles of these isoforms. Studies using these selective inhibitors have suggested that the inhibition of NaV1.6 is a primary driver of the efficacy of NaV inhibitor anti-seizure medications. aesnet.orgbiorxiv.org

Epilepsy-associated mutations in the SCN8A gene can lead to gain-of-function effects in NaV1.6 channels, resulting in increased neuronal excitability. nih.gov Interestingly, some studies have shown that cannabidiol (B1668261) (CBD) can preferentially inhibit the aberrant resurgent and persistent currents generated by these mutant NaV1.6 channels, suggesting a potential therapeutic strategy for reducing neuronal hyperexcitability in certain forms of epilepsy. nih.gov

| Compound Class | Target | Effect | Significance |

| Small Molecule Inhibitors | NaV1.6, NaV1.2 | Potent Inhibition | Allows for the investigation of isoform-specific roles in neuronal excitability. biorxiv.org |

| Selective NaV1.6 Inhibitors | NaV1.6 | Seizure prevention in mouse models | Suggests NaV1.6 inhibition is key for anti-seizure efficacy. aesnet.orgbiorxiv.org |

| Cannabidiol (CBD) | Mutant NaV1.6 | Inhibition of aberrant currents | Potential for treating epilepsy associated with SCN8A mutations. nih.gov |

Dopamine (B1211576) Receptor Subtype Ligand Binding (e.g., D4 receptor)

The dopamine D4 receptor (DRD4) is a G-protein coupled receptor (GPCR) that plays a crucial role in various neurological processes. elifesciences.org Due to the high degree of amino acid sequence homology between dopamine receptor subtypes, developing subtype-selective ligands is a significant challenge. mdpi.com

N-phenylpiperazine analogs have emerged as a class of compounds that can exhibit selectivity for the D3 versus the D2 dopamine receptor, and by extension, show potential for D4 receptor interaction. mdpi.com The selectivity of these compounds is often attributed to their ability to bind in a bitopic manner, where one part of the molecule occupies the orthosteric binding site and another part interacts with a secondary binding pocket (SBP) that is unique to a specific receptor subtype. mdpi.com

The crystal structure of the human D4 receptor has revealed a unique, extended binding pocket located between transmembrane helices 2 and 3, which is not present in the D2 or D3 receptors. elifesciences.org This structural feature provides a basis for the design of D4-selective ligands.

Research into the functional and pharmacological significance of the D4 receptor is ongoing, with a particular focus on its polymorphic variants and their role in neuropsychiatric disorders such as ADHD. nih.gov

| Ligand Class | Receptor Subtype | Binding Characteristics | Implication for Drug Design |

| N-phenylpiperazine analogs | D3 vs. D2 | Bitopic binding, interacting with a secondary binding pocket | Template for developing subtype-selective ligands. mdpi.com |

| L745870 | D4 | Binds to an extended pocket between TM2 and TM3 | Provides a structural basis for designing D4-selective antagonists. elifesciences.org |

Other Identified Biological Activities and Structure-Activity Hypotheses (Strictly in vitro or pre-clinical mechanisms)

Investigation of Anti-Proliferative Effects in Cellular Models (e.g., anticancer)

Benzenesulfonamide derivatives have demonstrated significant anti-proliferative activity in various cancer cell lines. immunopathol.comnih.gov These compounds have been shown to induce cell death through multiple mechanisms, highlighting their potential as multifaceted anti-cancer agents. immunopathol.com

In one study, a series of benzenesulfonamide derivatives were synthesized and evaluated for their anti-proliferative activity against seven cancer cell lines and three drug-resistant cancer cell lines. nih.gov One compound, BA-3b, proved to be particularly potent, with IC50 values ranging from 0.007 to 0.036 µM. nih.gov The anti-proliferative effects of these compounds were linked to their ability to interact with and inhibit tubulin polymerization, a critical process for cell division. nih.gov

Another in-vitro study investigated the cytotoxic effects of benzenesulfonamide derivatives on A549 lung cancer cells. immunopathol.com The results showed that these compounds effectively reduced cell proliferation after 72 hours of treatment. immunopathol.com The underlying mechanisms were found to involve the modulation of intracellular pH and reactive oxygen species (ROS) levels. immunopathol.com For instance, one compound was associated with an increase in ROS, while another led to a decrease, and all tested compounds caused a reduction in intracellular pH. immunopathol.com

Furthermore, promising anti-proliferative indolic benzenesulfonamides have been developed. nih.gov The substituents on the sulfonamide nitrogen of these compounds appear to influence the mechanistic outcomes and cell fates, making them valuable as mechanistic probes and potential drug candidates. nih.gov These compounds were found to arrest the cell cycle at the G2/M phase and induce apoptosis via caspase 3/7 activation. nih.gov

| Compound Class | Cell Line(s) | Anti-Proliferative Activity (IC50) | Mechanism of Action |

| Benzenesulfonamide derivatives | Various cancer cell lines | 0.007–0.036 µM (for compound BA-3b) | Tubulin polymerization inhibition. nih.gov |

| Benzenesulfonamide derivatives | A549 lung cancer cells | Effective reduction in proliferation | Modulation of ROS and intracellular pH. immunopathol.com |

| Indolic benzenesulfonamides | HeLa and other cancer cell lines | 1.7–109 nM | G2/M cell cycle arrest, caspase 3/7-mediated apoptosis. nih.gov |

Mechanistic Insights into Pharmacological Action

The pharmacological actions of benzenesulfonamide derivatives are diverse and depend on their specific chemical structures. Mechanistic studies have provided valuable insights into how these compounds exert their biological effects at the molecular level.

For instance, the anti-proliferative effects of some benzenesulfonamide derivatives are attributed to their ability to interfere with tubulin dynamics. nih.gov By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis. nih.govnih.gov This mechanism is similar to that of established anti-cancer drugs like vinblastine (B1199706) and paclitaxel. nih.gov

In the context of VEGFR-2 inhibition, molecular docking studies have elucidated the specific binding interactions between benzenesulfonamide derivatives and the enzyme's active site. nih.gov These interactions, which often involve hydrogen bonding and hydrophobic interactions, are crucial for the inhibitory activity of the compounds.

The ability of certain benzenesulfonamide derivatives to modulate the activity of ion channels and neuroreceptors is another important aspect of their pharmacological profile. The selectivity of these compounds for specific subtypes of channels and receptors is a key area of research, as it can lead to the development of more targeted therapies with fewer side effects.

Future Perspectives and Advanced Research Avenues

Innovations in Synthetic Accessibility and Efficiency of Bromoethylsulfonamides

The development of novel and efficient synthetic routes to access bromoethylsulfonamides is a cornerstone of future research. Traditional methods often involve the reaction of primary or secondary amines with sulfonyl chlorides. researchgate.net While effective, these methods can be limited by the nucleophilicity of the amine. researchgate.net Innovations are focusing on overcoming these limitations.

Recent advancements include transition-metal-free synthesis methods. For instance, one approach involves the oxidation of 2-amino-9H-purin-6-sulfenamide using an oxidant like m-CPBA to yield sulfonamides. researchgate.net Another strategy involves the reaction of a sulfonyl chloride with a primary amine in dichloromethane, followed by the addition of triethylamine. mdpi.com These methods aim to improve yields, reduce reaction times, and expand the scope of accessible bromoethylsulfonamide derivatives.

A key area of development is the creation of more sustainable and atom-economical synthetic protocols. This includes the exploration of new catalysts and reaction media to minimize waste and energy consumption. The goal is to provide a robust and versatile toolbox for the synthesis of a wide array of bromoethylsulfonamides with diverse functionalities, paving the way for the exploration of their properties and applications.

Unveiling Novel Reactivity Patterns and Synthetic Applications

The bromoethyl and sulfonamide moieties within N-(2-bromoethyl)benzenesulfonamide offer a rich landscape for exploring novel reactivity patterns. The bromine atom serves as a good leaving group, making the ethyl chain susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to a diverse library of derivatives.

Future research will likely focus on exploiting this reactivity in new and creative ways. For example, the development of cascade reactions initiated by the substitution of the bromine atom could lead to the rapid construction of complex molecular architectures. Furthermore, the sulfonamide group itself can participate in various chemical transformations, offering additional avenues for synthetic diversification.

The application of these novel reactivity patterns will be crucial for the synthesis of compounds with specific biological or material properties. By strategically modifying the core structure of this compound, researchers can fine-tune its characteristics for targeted applications, such as the development of new therapeutic agents or functional materials.

Refinement of Computational Models for Predictive Capabilities in Sulfonamide Chemistry

Computational chemistry is becoming an increasingly indispensable tool in the study of sulfonamides. mdpi.comresearchgate.netmdpi.com Quantitative Structure-Retention Relationship (QSRR) models, for example, are being used to predict the lipophilicity of sulfonamide derivatives, a key parameter influencing their pharmacokinetic properties. mdpi.com These models establish a relationship between the retention of a compound in chromatography and its molecular structure. mdpi.com

Future efforts will focus on refining these computational models to enhance their predictive accuracy. This involves incorporating more sophisticated molecular descriptors that capture the steric and electrostatic properties of the molecules, which are fundamental for their interaction with biological receptors. mdpi.com By improving the predictive power of these models, researchers can screen large virtual libraries of sulfonamide derivatives and prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. differ.nl

Moreover, computational docking studies are being employed to understand the binding interactions of sulfonamide derivatives with their biological targets. nih.gov Advanced computational methods, such as those combining machine learning with quantum mechanics and density functional theory, are being used to evaluate large libraries of molecules for specific applications. differ.nl

Expansion of Biological Target Space and Mechanistic Elucidation for Derivatives

Sulfonamide derivatives have a long history as antimicrobial agents, primarily by inhibiting dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. mdpi.comnih.gov However, the biological activities of sulfonamides extend far beyond their antibacterial effects, with demonstrated potential as anticancer, anti-inflammatory, and antiviral agents. researchgate.netnih.govmedchemexpress.com

A significant avenue for future research is the expansion of the known biological targets for derivatives of this compound. This involves screening these compounds against a wider range of enzymes and receptors to uncover new therapeutic opportunities. For instance, some sulfonamides have been identified as inhibitors of carbonic anhydrase and topoisomerase, which are relevant targets in cancer therapy. medchemexpress.comontosight.ai

Concurrently, there is a need for detailed mechanistic studies to understand how these derivatives exert their biological effects. This includes elucidating the specific molecular interactions with their targets and understanding the downstream cellular consequences. Techniques like X-ray crystallography and advanced spectroscopic methods will be instrumental in revealing these mechanisms at an atomic level. mdpi.com A deeper understanding of the structure-activity relationships (SARs) will guide the rational design of more potent and selective therapeutic agents. medchemexpress.com

Potential in Interdisciplinary Research Contexts (e.g., Chemical Biology, Materials Science)

The unique properties of this compound and its derivatives make them promising candidates for applications in interdisciplinary fields like chemical biology and materials science.

In chemical biology , these compounds can be utilized as molecular probes to study complex biological processes. The reactive bromoethyl group allows for their covalent attachment to specific biomolecules, enabling the investigation of protein function and localization. Their potential to inhibit specific enzymes also makes them valuable tools for dissecting cellular signaling pathways.

In materials science , the incorporation of the benzenesulfonamide (B165840) motif into polymers or other materials could impart novel functionalities. For example, conjugated sulfonamides are being explored as high-potential cathode materials for lithium-ion batteries due to their electroactivity and stability. differ.nl The ability to tune the electronic and physical properties of these materials by modifying the sulfonamide structure opens up possibilities for creating advanced materials for various applications, including electronics and coatings. differ.nlbattelle.org Future research in this area will involve the synthesis and characterization of new sulfonamide-based materials and the exploration of their performance in different technological contexts.

Q & A

Q. What are the established synthetic routes for N-(2-Bromoethyl)benzenesulfonamide, and how is purity validated?

The compound is typically synthesized via nucleophilic substitution, where benzenesulfonamide reacts with 1,2-dibromoethane or a bromoethylating agent. A reported method for analogous bromoethyl sulfonamides involves refluxing the sulfonamide with 2-bromoethyl bromide in a polar aprotic solvent (e.g., DMF) under inert conditions . Post-synthesis, purity is confirmed using melting point analysis (e.g., 80–83°C for related compounds) , NMR spectroscopy (to verify alkylation and absence of byproducts), and HPLC for quantitative assessment of impurities.

Q. How is X-ray crystallography applied to determine the molecular structure of brominated sulfonamides?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer (e.g., Oxford Diffraction instruments) . Software like SHELXL refines the structure by minimizing discrepancies between observed and calculated diffraction patterns. Key parameters include bond angles, torsional strain in the bromoethyl group, and intermolecular interactions (e.g., hydrogen bonds between sulfonamide groups) . For example, Acta Crystallographica reports highlight R factors < 0.06 for high-confidence structures .

Q. What safety protocols are critical when handling this compound?

Due to its brominated alkyl chain , use PPE (gloves, goggles) and work in a fume hood. Storage should be in airtight containers at 2–8°C to prevent degradation . Safety data for analogous compounds note hazards like skin/eye irritation (R36/37/38) and recommend spill containment with inert absorbents .

Advanced Research Questions

Q. How can structural refinement challenges in brominated sulfonamides be addressed using SHELX software?

SHELXL may struggle with disordered bromine atoms or twinned crystals. To mitigate this, employ the TWIN/BASF commands to model twinning and the ISOR restraint to stabilize anisotropic displacement parameters for Br . For centrosymmetric ambiguities, Flack’s x parameter is preferred over η to avoid false chirality assignments . Validate refinement with tools like PLATON’s ADDSYM to check for missed symmetry .

Q. What methodologies assess the inhibitory activity of this compound against enzymes like butyrylcholinesterase (BChE)?

Enzymatic assays measure IC₅₀ values via spectrophotometry. For example, pre-incubate BChE with the compound, add substrate (e.g., butyrylthiocholine), and monitor hydrolysis rates at 412 nm. A reference study achieved IC₅₀ = 45.31 µM for a bromoethyl sulfonamide derivative, using eserine (IC₅₀ = 0.85 µM) as a positive control . Dose-response curves and Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition.

Q. How should researchers resolve contradictions in crystallographic or bioactivity data across sulfonamide derivatives?

For crystallography, cross-validate with independent refinement software (e.g., Olex2 vs. SHELX) and check for solvent masking errors . In bioactivity studies, ensure consistent assay conditions (pH, temperature) and use structure-activity relationship (SAR) models to rationalize discrepancies. For example, bulky substituents on the benzene ring may sterically hinder enzyme binding, explaining variance in IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.